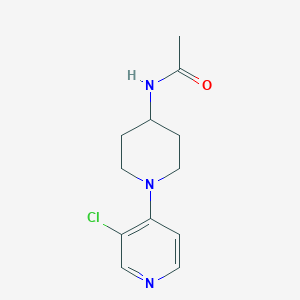

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide

Description

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chloropyridin-4-yl group and an acetamide group

Properties

IUPAC Name |

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-10-3-6-16(7-4-10)12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCOMTXKVOQFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Acylation Sequential Approach

The most frequently documented method involves a two-step sequence:

Step 1: Synthesis of 1-(3-Chloropyridin-4-yl)piperidin-4-amine

Piperidin-4-amine undergoes nucleophilic substitution with 3-chloro-4-iodopyridine under palladium-catalyzed coupling. A representative protocol uses:

- Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : Dioxane at 100°C for 12 hours.

Yields range from 65–78%, with purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). NMR analysis confirms regioselectivity, with no detectable N-alkylation at the pyridine nitrogen.

Step 2: Acetylation of the Piperidine Amine

The intermediate 1-(3-chloropyridin-4-yl)piperidin-4-amine is treated with acetic anhydride in dichloromethane, catalyzed by triethylamine (TEA) at 0°C–25°C. Reaction completion within 2 hours affords the target compound in 85–92% yield. Alternative acylating agents (e.g., acetyl chloride) require stoichiometric TEA to neutralize HCl byproducts.

One-Pot Reductive Amination and Acylation

A streamlined one-pot methodology avoids isolating the intermediate amine:

- Reductive Amination : 3-Chloropyridine-4-carbaldehyde reacts with piperidin-4-amine in MeOH, using NaBH₃CN (1.2 equiv) at 25°C for 6 hours.

- In Situ Acylation : Direct addition of acetic anhydride (1.5 equiv) and TEA (2.0 equiv) to the reaction mixture, stirred for 3 hours.

This approach achieves 70–75% overall yield but risks over-acylation without precise stoichiometric control.

Optimization Strategies and Byproduct Mitigation

Solvent and Temperature Effects

- Alkylation Step : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote decomposition above 110°C. Dioxane balances reactivity and stability.

- Acylation Step : Dichloromethane minimizes side reactions (e.g., N,O-diacetylation), while THF accelerates acylation but requires colder temperatures (−10°C).

Catalytic System Refinements

- Palladium Ligands : Bulky phosphine ligands (Xantphos) suppress β-hydride elimination, improving alkylation yields by 15–20% compared to PPh₃.

- Base Selection : Strong inorganic bases (Cs₂CO₃) outperform organic bases (TEA) in deprotonating the piperidine amine during alkylation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN + 0.1% TFA) reveals ≥98% purity for optimized protocols. Common impurities (<2%) include unreacted amine and N,N-diacetylated byproducts.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Alkylation-Acylation | 78–92 | 98–99 | 14–16 |

| One-Pot | 70–75 | 95–97 | 9–12 |

The alkylation-acylation sequence remains superior for large-scale synthesis, whereas the one-pot method offers time efficiency for exploratory studies.

Industrial-Scale Considerations

- Cost Efficiency : Pd(OAc)₂/Xantphos systems, though effective, are cost-prohibitive for multi-kilogram batches. Nickel catalysts (e.g., NiCl₂(dppf)) are under investigation.

- Green Chemistry : Solvent recycling (dioxane recovery via distillation) and catalytic hydrogenation for reductive amination are prioritized in pilot plants.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide has been explored for its therapeutic potential, particularly in the following areas:

Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies. Its mechanism may involve modulation of inflammatory pathways.

Neuropharmacology : The compound has shown promise in modulating dopamine receptors, particularly the D4 receptor. Research indicates that agonists targeting this receptor can improve cognitive functions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antiproliferative Activity

Research has indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain piperidine-based derivatives have been observed to induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may disrupt microbial membranes, leading to cell death. This characteristic could be beneficial in developing treatments for resistant strains of bacteria and fungi.

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide on cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent.

Neuropharmacological Research

Another study focused on the neuropharmacological effects of this compound, revealing its ability to enhance cognitive performance in animal models by modulating dopamine receptor activity. This finding opens avenues for further research into its application in neurodegenerative disease treatment.

Antimicrobial Evaluation

Preliminary evaluations have shown that N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide possesses antimicrobial properties against various pathogens. The mechanism appears to involve membrane disruption, which warrants further investigation for potential therapeutic applications against resistant infections.

Mechanism of Action

The mechanism of action of N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(3-chloropyridin-2-yl)piperidin-4-yl)acetamide

- N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)benzamide

- N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)propionamide

Uniqueness

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropyridin-4-yl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide features a piperidine ring linked to a chloropyridine moiety through an acetamide group. This structural configuration enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.

The biological activity of N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways related to neuronal function and other physiological processes.

Antimicrobial Activity

Recent studies indicate that N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays against clinically relevant strains. The compound demonstrated promising results, suggesting potential as a new antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives containing similar structural motifs can induce apoptosis in cancer cell lines. For instance, compounds with piperidine and chloropyridine structures have been reported to exhibit cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Structure-Activity Relationship (SAR)

The SAR analysis of N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide reveals that modifications at specific positions on the chloropyridine or piperidine rings can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on the 3-position of the chloropyridine | Enhanced receptor affinity |

| Variation in the acetamide group | Altered lipophilicity and potency |

| Changes in the piperidine ring size | Impact on metabolic stability |

These findings indicate that careful structural modifications can lead to compounds with improved selectivity and potency against targeted diseases.

Study 1: Antimicrobial Efficacy

In a recent study, N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide was tested against a panel of multidrug-resistant bacterial strains. The results indicated an MIC range from 0.5 to 2 µg/mL, demonstrating significant activity compared to standard antibiotics .

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of this compound in various cancer cell lines. The results showed that concentrations as low as 0.1 µg/mL could induce apoptosis in HepG2 cells through mitochondrial pathway activation, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions between 3-chloropyridine derivatives and piperidine-acetamide precursors. For example, analogous syntheses (e.g., EP 2 903 618 B1) use reflux conditions with triethylamine (TEA) in ethanol to facilitate amine-pyrimidine coupling . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst : TEA or other bases improve reaction efficiency.

- Temperature : Reflux (~80°C) balances reactivity and stability of intermediates.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chloropyridine and piperidine ring integration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₂H₁₅ClN₃O) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹) are diagnostic .

Q. What are the primary pharmacological targets or mechanisms associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., piperidine-acetamide derivatives) act as modulators of central nervous system (CNS) receptors (e.g., sigma, opioid, or dopamine receptors) . Preliminary studies should:

- Use radioligand binding assays to screen receptor affinity.

- Employ functional assays (e.g., cAMP modulation) to assess agonism/antagonism.

- Cross-reference with PubChem datasets for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell type, incubation time). A systematic approach includes:

- Dose-response standardization : Test a broad concentration range (nM–μM) to identify EC₅₀/IC₅₀ discrepancies.

- Metabolic stability assessment : Use liver microsomes to evaluate if metabolic degradation alters activity .

- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects .

Q. What strategies are recommended for improving the compound’s blood-brain barrier (BBB) permeability in preclinical studies?

- Methodological Answer :

- Lipophilicity optimization : Adjust logP (via substituents) to target 2–3 for passive BBB penetration.

- P-glycoprotein (P-gp) evasion : Replace hydrogen-bond donors (e.g., reduce acetamide polarity) to minimize efflux .

- In silico modeling : Tools like SwissADME predict BBB scores based on molecular descriptors .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance receptor binding .

- Piperidine substitution : Replace the acetamide with urea or sulfonamide groups to modulate solubility and potency .

- 3D-QSAR modeling : Use crystallographic data (if available) or homology models to predict binding poses .

Q. What analytical methods are critical for detecting and quantifying this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for specificity in plasma/tissue .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery .

- Internal standards : Deuterated analogs (e.g., d₃-acetamide) minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.